molecular formula C14H19N3O4 B5139005 ethyl 4-(3-nitrobenzyl)-1-piperazinecarboxylate

ethyl 4-(3-nitrobenzyl)-1-piperazinecarboxylate

Cat. No. B5139005
M. Wt: 293.32 g/mol
InChI Key: OJKGMZJACAOMGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-nitrobenzyl)-1-piperazinecarboxylate, commonly known as NBPC, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of NBPC is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. NBPC has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis. Additionally, NBPC has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
NBPC has been shown to have various biochemical and physiological effects in animal models. Studies have shown that NBPC can induce apoptosis, or programmed cell death, in cancer cells. Additionally, NBPC has been shown to decrease the production of pro-inflammatory cytokines, which are involved in inflammation. In animal models, NBPC has been shown to have low toxicity and is well-tolerated.

Advantages and Limitations for Lab Experiments

One advantage of using NBPC in lab experiments is its potential as a therapeutic agent in various diseases and conditions. Additionally, NBPC has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation is the limited understanding of its mechanism of action, which makes it difficult to optimize its use as a therapeutic agent.

Future Directions

There are several future directions for research on NBPC. One area of research is the optimization of its use as an anti-cancer agent, including the development of more efficient synthesis methods and the identification of specific cancer types that are most responsive to NBPC. Additionally, further research is needed to fully understand the mechanism of action of NBPC and its potential as an anti-inflammatory agent. Finally, the potential use of NBPC in combination with other therapeutic agents should be explored.

Scientific Research Applications

NBPC has been studied for its potential as a therapeutic agent in various diseases and conditions. One area of research is its use as an anti-cancer agent. Studies have shown that NBPC has cytotoxic effects on cancer cells, specifically in leukemia and breast cancer cell lines. Additionally, NBPC has been studied for its potential as an anti-inflammatory agent, with promising results in animal models of inflammation.

properties

IUPAC Name

ethyl 4-[(3-nitrophenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-2-21-14(18)16-8-6-15(7-9-16)11-12-4-3-5-13(10-12)17(19)20/h3-5,10H,2,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKGMZJACAOMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxycarbonyl 4-(3-nitrobenzyl)-piperazine

Synthesis routes and methods

Procedure details

To a solution of 3-nitrobenzylbromide (2.2 g; 10.0 mmol) in NMP (5 ml) was added ethyl piperazine-1-carboxylate dropwise with stirring. At the end of the addition the temperature had reached 35° C. Triethylamine (1.39 ml) was added causing the temperature to rise to 40° C. The mixture was stirred for additionally 30 min. prior to dilution with diethyl ether (25 ml). The mixture was filtered and the filtrate was washed with water, dried over magnesium sulphate and concentrated under reduced pressure. The concentrate was suspended in diethyl ether and filtered. The filtrate was diluted with ethyl acetate and extracted with diluted hydrochloric acid. The aqueous phase was rendered alkaline by addition of saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The organic phase was dried over magnesium sulphate and evaporated to dryness to leave 6a (1.72 g; 59%).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.39 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Yield
59%

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